2-Chloro-5-(thiophen-2-YL)nicotinic acid

Nicotinic acetylcholine receptor Radioligand binding assay CNS drug discovery

2-Chloro-5-(thiophen-2-yl)nicotinic acid is a CNS-privileged building block featuring a 2-chloro handle for rapid parallel SAR diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings. Its thiophene-2-yl extension delivers a 30 nM Ki at α4β2 nAChR, a tunable potency window (EC₅₀ 4.9 μM) that des-chloro or phenyl analogs cannot replicate. Supplied at 95% purity with CNS-drug-like LogP (3.16) and TPSA (78.4 Ų), this scaffold enables precise receptor-interaction mapping and lead optimization. Order now to accelerate your CNS discovery program.

Molecular Formula C10H6ClNO2S
Molecular Weight 239.68 g/mol
CAS No. 865169-81-9
Cat. No. B6386261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(thiophen-2-YL)nicotinic acid
CAS865169-81-9
Molecular FormulaC10H6ClNO2S
Molecular Weight239.68 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O
InChIInChI=1S/C10H6ClNO2S/c11-9-7(10(13)14)4-6(5-12-9)8-2-1-3-15-8/h1-5H,(H,13,14)
InChIKeyQBUUAZLCRBLZHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(thiophen-2-yl)nicotinic acid (CAS 865169-81-9): A Dual-Modality Heterocyclic Scaffold for Nicotinic Receptor Ligand Development


2-Chloro-5-(thiophen-2-yl)nicotinic acid (CAS 865169-81-9) is a heterocyclic small molecule (C₁₀H₆ClNO₂S, MW 239.68 g/mol) that fuses a 2-chloronicotinic acid core with a thiophen-2-yl substituent at the 5-position . This specific substitution pattern establishes a dual electronic character: the 2-chloro substituent provides a reactive handle for nucleophilic aromatic substitution and subsequent cross-coupling diversification, while the 5-(thiophen-2-yl) group extends the aromatic π-system to modulate receptor binding interactions. The compound is commercially available at 95% purity and exhibits physicochemical properties including a calculated LogP of 3.16, polar surface area (PSA) of 78.4 Ų, and compliance with Lipinski's Rule of Five (0 violations) [1]. Unlike many nicotinic acid derivatives that function as simple metabolic intermediates, this scaffold has been directly characterized in binding assays against human neuronal nicotinic acetylcholine receptors (nAChRs), demonstrating a quantifiable affinity profile that supports its utility as a lead-like building block in CNS-targeted medicinal chemistry programs [2].

Procurement Alert: Why Unsubstituted or Monofunctional Nicotinic Acid Analogs Cannot Replicate 2-Chloro-5-(thiophen-2-yl)nicotinic Acid Performance


Generic substitution of 2-chloro-5-(thiophen-2-yl)nicotinic acid with in-class nicotinic acid derivatives fails due to quantifiable differences in both reactivity and biological target engagement. The unsubstituted 5-(thiophen-2-yl)nicotinic acid (CAS 306934-96-3, MW 205.23) lacks the 2-chloro leaving group, rendering it inert toward the cross-coupling and nucleophilic displacement chemistries that enable scaffold diversification in lead optimization workflows . Conversely, 2-chloro-5-phenylnicotinic acid (CAS 117449-73-7, MW 233.65) replaces the electron-rich thiophene with a phenyl ring, which alters the electronic distribution and hydrogen-bonding capacity of the scaffold—changes that directly impact receptor binding orientation and affinity . Furthermore, the 2-chloro substituent confers a distinct reactivity profile: it serves as a synthetic anchor for sequential functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings, a capability entirely absent in des-chloro analogs [1]. Most critically, this specific compound has been directly evaluated in radioligand displacement assays against the α4β2 nAChR subtype (Ki = 30 nM), establishing a receptor-binding benchmark that cannot be inferred or extrapolated from structural analogs without experimental validation [2].

2-Chloro-5-(thiophen-2-yl)nicotinic acid: Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


α4β2 Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity: Direct Comparison with 2-Chloro-5-phenylnicotinic Acid

In a direct radioligand displacement assay using human SH-EP1 cells expressing the α4β2 nAChR subtype, 2-chloro-5-(thiophen-2-yl)nicotinic acid demonstrated a binding affinity (Ki) of 30 nM against [³H]nicotine [1]. This affinity is 5.5-fold weaker than the close analog 2-chloro-5-phenylnicotinic acid, which exhibits a Ki of 5.4 nM against the same receptor subtype under comparable assay conditions [2]. The 5.5-fold difference represents a quantifiable and reproducible differentiation point for receptor subtype selectivity profiling and structure-activity relationship (SAR) optimization campaigns.

Nicotinic acetylcholine receptor Radioligand binding assay CNS drug discovery Neuropharmacology

Functional Agonist Activity at α4β2 nAChR: EC₅₀ Quantification for Downstream Signal Transduction

Beyond binding affinity, 2-chloro-5-(thiophen-2-yl)nicotinic acid has been characterized for functional agonist activity at the α4β2 nAChR subtype. In a calcium flux assay using human SH-EP1 cells monitored by FLIPR, the compound evoked receptor activation with an EC₅₀ of 4.9 μM (4,900 nM) [1]. This functional readout provides a quantitative measure of downstream signaling efficacy that complements binding data. Notably, the EC₅₀ value is approximately 163-fold higher than the binding Ki, indicating a significant efficacy requirement for receptor activation that distinguishes this scaffold from high-potency agonists.

Functional agonism Calcium flux assay nAChR signaling High-throughput screening

Lipophilicity (LogP) Comparison: Enhanced CNS Permeability Potential Versus Des-Chloro Analog

The calculated octanol-water partition coefficient (LogP) for 2-chloro-5-(thiophen-2-yl)nicotinic acid is 3.16 [1]. In contrast, the des-chloro analog 5-(thiophen-2-yl)nicotinic acid exhibits a significantly lower LogP of 2.01 . This ΔLogP of +1.15 units corresponds to an approximately 14-fold increase in lipophilicity for the chloro-substituted compound. According to established CNS drug design principles, a LogP range of 2–4 is optimal for passive blood-brain barrier permeation; the target compound falls within this therapeutic window, whereas the des-chloro analog sits near the lower boundary and may exhibit reduced brain penetration.

Blood-brain barrier permeability Lipophilicity Physicochemical profiling CNS drug design

Polar Surface Area (PSA) Optimization: Balanced CNS Drug-Like Properties Versus Phenyl Analog

The topological polar surface area (TPSA) of 2-chloro-5-(thiophen-2-yl)nicotinic acid is calculated at 78.43 Ų [1]. This value positions the compound advantageously relative to the 2-chloro-5-phenylnicotinic acid analog, which possesses a lower TPSA of 50.19 Ų [2]. The thiophene-containing scaffold's higher TPSA (+28.24 Ų) reflects the presence of the sulfur heteroatom, which introduces additional polarity and hydrogen-bonding capacity. This elevated TPSA remains below the 90 Ų threshold typically associated with poor blood-brain barrier penetration, while offering enhanced aqueous solubility and reduced non-specific protein binding relative to the more lipophilic phenyl analog.

TPSA Oral bioavailability Drug-likeness CNS MPO score

Synthetic Reactivity Differentiation: 2-Chloro Leaving Group Enables Cross-Coupling Chemistry Absent in Des-Chloro Analogs

The 2-chloro substituent on 2-chloro-5-(thiophen-2-yl)nicotinic acid serves as a reactive synthetic handle that is entirely absent in the des-chloro analog 5-(thiophen-2-yl)nicotinic acid. This chloro group enables nucleophilic aromatic substitution (SNAr) with amines and alkoxides, as well as palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. The des-chloro analog lacks this reactive site and therefore cannot undergo these diversification chemistries. In patent literature, this 2-chloro functionality has been explicitly utilized as a key intermediate for preparing substituted nicotinic acid derivatives via sequential functionalization, demonstrating its practical utility in lead optimization workflows [2].

Suzuki coupling Nucleophilic aromatic substitution Scaffold diversification Parallel synthesis

Evidence-Backed Application Scenarios for 2-Chloro-5-(thiophen-2-yl)nicotinic acid in Drug Discovery and Chemical Biology


CNS Lead Optimization: Scaffold for Tuning α4β2 nAChR Affinity with Favorable Brain Penetration Profile

2-Chloro-5-(thiophen-2-yl)nicotinic acid is optimally deployed in CNS drug discovery programs targeting the α4β2 nAChR subtype, where moderate binding affinity (Ki = 30 nM) is advantageous for avoiding target saturation and minimizing receptor desensitization [1]. The compound's LogP of 3.16 and TPSA of 78.43 Ų place it within the established CNS drug-like chemical space, supporting passive blood-brain barrier penetration [2]. The 5.5-fold weaker affinity relative to the phenyl analog provides a tunable potency window, allowing medicinal chemists to modulate receptor engagement through subsequent structural elaboration. The 2-chloro group serves as a synthetic anchor for introducing diverse substituents via cross-coupling to optimize selectivity, metabolic stability, and pharmacokinetic properties while maintaining the core receptor-interacting scaffold [3].

Parallel Library Synthesis: Chloro Handle for High-Throughput Diversification in SAR Campaigns

This compound functions as a privileged building block in parallel synthesis workflows, where the 2-chloro substituent enables rapid, parallel diversification via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions [1]. Unlike the des-chloro analog 5-(thiophen-2-yl)nicotinic acid, which cannot undergo these transformations, 2-chloro-5-(thiophen-2-yl)nicotinic acid can be converted to diverse arrays of 2-substituted analogs (amines, aryl/heteroaryl groups, alkynes) in multi-well plate formats. This capability is particularly valuable in structure-activity relationship (SAR) campaigns where systematic variation of the 2-position is required to map receptor binding determinants or to optimize physicochemical and ADME properties. Patent literature explicitly describes halogenated nicotinic acid derivatives of this class as key intermediates for preparing biologically active compounds [2].

Tool Compound for nAChR Subtype Functional Profiling: Low-Potency Agonist with Defined EC₅₀

With a functional agonist EC₅₀ of 4.9 μM at the α4β2 nAChR subtype, 2-chloro-5-(thiophen-2-yl)nicotinic acid serves as a valuable tool compound for pharmacological characterization studies [1]. The 163-fold gap between binding Ki (30 nM) and functional EC₅₀ indicates a compound that requires substantial receptor occupancy to trigger signaling—a profile useful for distinguishing binding site occupancy from functional activation, studying receptor reserve phenomena, or calibrating high-throughput screening assays. This low-potency agonism may also be advantageous for inducing controlled receptor desensitization without triggering maximal downstream signaling cascades, enabling nuanced investigation of nAChR pharmacology in native tissues and recombinant systems.

Synthetic Intermediate for Agrochemical and Materials Science Applications

Beyond pharmaceutical applications, the nicotinic acid-thiophene scaffold class—including halogenated variants—has demonstrated utility in the development of fungicidal agents and functional materials [1]. The combination of a pyridine carboxylic acid core with a thiophene moiety provides electronic and steric features suitable for coordination chemistry and metal-organic framework construction. The 2-chloro group offers a site for further functionalization to tune electronic properties or introduce additional coordination sites. While direct data for this specific compound in agrochemical or materials contexts is limited, the structural precedent of N-(thiophen-2-yl) nicotinamide derivatives showing promising fungicidal activity supports the broader utility of this chemotype in non-pharmaceutical research domains [2].

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